molecular formula C9H19NO B1426951 2-(2-Methylpropyl)oxan-4-amine CAS No. 1341729-33-6

2-(2-Methylpropyl)oxan-4-amine

Cat. No. B1426951
M. Wt: 157.25 g/mol
InChI Key: HJVRJOCKISGMLI-UHFFFAOYSA-N
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Description

“2-(2-Methylpropyl)oxan-4-amine” is a chemical compound that belongs to the class of amines. It has a CAS Number of 1341729-33-6 . The IUPAC name for this compound is 2-isobutyltetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular weight of “2-(2-Methylpropyl)oxan-4-amine” is 157.26 . The InChI code for this compound is 1S/C9H19NO/c1-7(2)5-9-6-8(10)3-4-11-9/h7-9H,3-6,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-(2-Methylpropyl)oxan-4-amine” is a liquid at room temperature .

Scientific Research Applications

  • C-H Bond Oxidation and Hydroxylation of Alkanes : Nonheme oxoiron(IV) complexes, including ones with ligands similar to 2-(2-Methylpropyl)oxan-4-amine, have been shown to oxidize the C-H bonds of cyclohexane at room temperature. These complexes exhibit considerable thermal stability, enabling the observation of hydroxylation of strong C-H bonds at room temperature, lending credence to mechanisms of mononuclear nonheme iron enzymes involving oxoiron(IV) species (Kaizer et al., 2004).

  • Formation of Amides and Amino Acid Derivatives : Research has explored the conditions for the formation of various compounds such as amides of 4-keto acids and 2-oxo-5-aminotetrahydrofurans by reacting butenolide with primary amines, which could include derivatives of 2-(2-Methylpropyl)oxan-4-amine (Strakova et al., 1974).

  • Nickel(II)-Polyoximate Complexes and Oxygen Reactivity : The ligand tris(2-hydroxyiminopropyl)amine, which is structurally related to 2-(2-Methylpropyl)oxan-4-amine, binds to nickel(II) in multiple protonation states, demonstrating significant low Ni(II) oxidation potentials and reactivity when exposed to O2 (Goldcamp et al., 2002).

  • Spectrophotometric Determination of Primary Aromatic Amines : 2-(2-Methylpropyl)oxan-4-amine might be used in spectrophotometric determination methods, as similar compounds have been used in the detection of primary aromatic amines, with applications in analytical chemistry (Verma et al., 1988).

  • CO2 Absorption in Solvent-Free Alkanolamines : Secondary amines like 2-(2-Methylpropyl)oxan-4-amine can react with CO2, forming liquid carbonated species, a process relevant in environmental science and technology (Barzagli et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-(2-methylpropyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)5-9-6-8(10)3-4-11-9/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRJOCKISGMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)oxan-4-amine

CAS RN

1341729-33-6
Record name 2-(2-methylpropyl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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